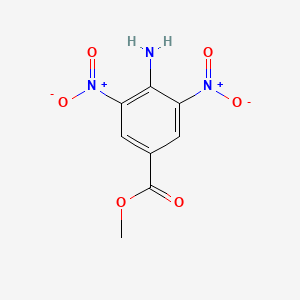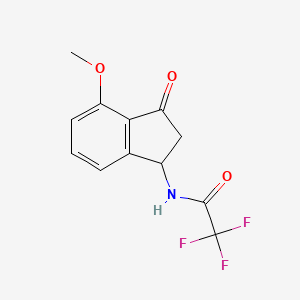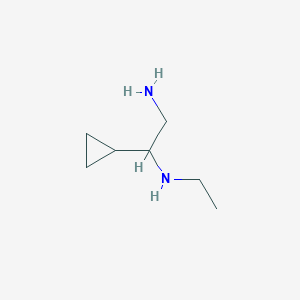![molecular formula C20H30N6O3 B2517392 N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 115398-44-2](/img/structure/B2517392.png)
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs was achieved by reacting appropriate precursors with specific reagents under controlled conditions . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been elucidated using spectroscopic techniques and crystallography. For example, the crystal structure of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide was determined, revealing that the cyclohexyl groups adopt a chair conformation and the amide nitrogen and carbon atoms have a planar configuration . The molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provided insights into its potential as an anticancer drug . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for the compound , but they do discuss the biological activity of similar compounds, which is often related to their chemical reactivity. For example, the anticonvulsant activity of certain acetamides is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure. The presence of hydrogen bonding, aromatic π-π stacking interactions, and halogen contacts in the crystal packing of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide suggests that similar interactions could be expected in this compound . These interactions can affect the solubility, melting point, and stability of the compound. Additionally, the antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates indicate that the compound may also possess such properties, given the structural similarities .
Applications De Recherche Scientifique
Synthesis Methodologies and Applications
- Practical Synthesis for Antimicrobial and Anticancer Agents : Research includes the development of synthesis methods for compounds with potential antimicrobial, antifungal, and anticancer applications. For example, N-((Diphenylamino)methyl)acetamide and its metal chelates have been studied for their biological activities, indicating the utility of such compounds in therapeutic contexts (Muruganandam et al., 2013).
- Development of Conformationally Restricted Analogs for Drug Discovery : The synthesis of conformationally restricted analogs of bioactive molecules, such as histamine, showcases the application of similar compounds in exploring new therapeutic agents with improved specificity and activity profiles (Kazuta et al., 2002).
Potential for Novel Therapeutics
- Antiviral and Neuroprotective Properties : Compounds like 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have been synthesized and evaluated for therapeutic efficacy against diseases such as Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
- Microbiological Activity for Antibacterial Applications : The synthesis and microbiological evaluation of novel cyclohexyl derivatives have shown a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as against Candida albicans, indicating their potential as new antibacterial agents (Arpaci et al., 2002).
Structural and Functional Analyses for Material Science
- Surface Active Agents and Coordination Complexes : Studies on N-acylglutamate and coordination complexes constructed from acetamide derivatives reveal insights into the structural aspects that influence material properties such as gel formation, fluorescence, and antioxidant activity, which can be applied in material science and medicinal chemistry (Takehara et al., 1972; Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-25-17-16(18(28)24-20(25)29)26(12-15(27)21-13-8-4-2-5-9-13)19(23-17)22-14-10-6-3-7-11-14/h13-14H,2-12H2,1H3,(H,21,27)(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWULCMIDSFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

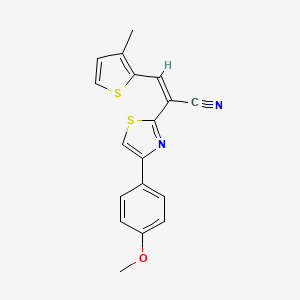
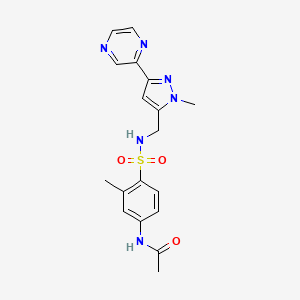

![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)
